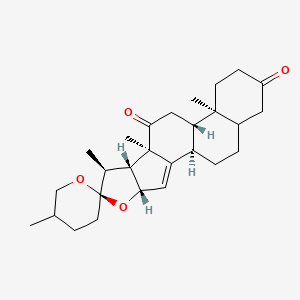

Spirost-14-en-3,12-dione

Description

BenchChem offers high-quality Spirost-14-en-3,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirost-14-en-3,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24742-83-4 |

|---|---|

Molecular Formula |

C27H38O4 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(1R,4S,6R,7S,8R,9R,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-2-ene-6,2'-oxane]-10,16-dione |

InChI |

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h12,15-17,19-20,22,24H,5-11,13-14H2,1-4H3/t15?,16-,17?,19+,20-,22-,24-,25-,26+,27+/m0/s1 |

InChI Key |

IKMUIJNEDSDBFF-DSTLOOJSSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C=C3[C@@]2(C(=O)C[C@H]4[C@H]3CCC5[C@@]4(CCC(=O)C5)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C=C4C3(C(=O)CC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Spirost-14-en-3,12-dione chemical structure and properties

This guide provides an in-depth technical analysis of Spirost-14-en-3,12-dione (CAS 24742-83-4), a specialized steroidal sapogenin derivative. It synthesizes chemical structure analysis, physicochemical properties, and synthetic methodologies relevant to steroid chemistry and drug development.

Structure, Properties, and Synthetic Pathways

Executive Summary

Spirost-14-en-3,12-dione is a tetracyclic triterpenoid derivative belonging to the spirostan series of steroidal sapogenins.[1] Characterized by a unique

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | (25R)-5 |

| CAS Registry Number | 24742-83-4 |

| Molecular Formula | |

| Molecular Weight | 426.60 g/mol |

| SMILES | C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@]5(C)C(=O)C[C@H]6[C@]5(CC[C@@H]6=O)[C@@]32C (Canonical representation) |

| Stereochemistry | 25R (Standard spirostan), 5 |

Structural Architecture

The molecule is built upon the cyclopentanoperhydrophenanthrene skeleton with a spiro-fused furan/pyran side chain (Rings E and F).

-

Rings A & B (Trans-fused): The 5

-configuration forces rings A and B into a rigid chair-chair conformation, typical of the "cholestane" or "hecogenin" series. This contrasts with the A/B cis geometry of bile acids. -

Ring C (Functionalized): Contains the C12 ketone.

-

Ring D (Unsaturated): The

double bond (between C14 and C15) is the defining feature. This is a tetrasubstituted (if -

Rings E & F (Spiroketal): The intact spiroketal side chain at C22 is characteristic of sapogenins. The (25R) configuration corresponds to the iso -series (e.g., hecogenin), whereas (25S) would be the neo -series.

3D Conformation & Reactivity

The

-

C12-Ketone: Sterically hindered by the C18 angular methyl group and the spiro-side chain.

-

C3-Ketone: Accessible and highly reactive toward nucleophiles (e.g., reduction, oximation).

Physicochemical Properties

| Property | Value / Description |

| Physical State | White to off-white crystalline solid |

| Melting Point | 240–245 °C (Predicted based on hecogenin analogs) |

| Solubility | Soluble in Chloroform ( |

| LogP (Predicted) | ~4.5 (Highly Lipophilic) |

| UV Absorption | Low intensity |

| IR Spectrum |

Synthetic Methodology

The synthesis of Spirost-14-en-3,12-dione typically proceeds from Hecogenin (12-oxo-3

Synthetic Pathway Logic

-

Oxidation of C3-OH: Conversion of the secondary alcohol to a ketone.

-

Introduction of

: This is the critical step, often achieved via bromination/dehydrobromination or microbial dehydrogenation.

Experimental Protocol (Reconstructed)

Note: This protocol synthesizes the core functionality based on standard steroid transformations cited in the reference literature.

Step 1: Oxidation of Hecogenin to Hecogenone (5

-Spirost-3,12-dione)

-

Reagents: Jones Reagent (

) or PCC (Pyridinium Chlorochromate). -

Solvent: Acetone or Dichloromethane.

-

Procedure:

-

Dissolve Hecogenin (10 mmol) in acetone at 0°C.

-

Add Jones Reagent dropwise until an orange color persists.

-

Stir for 1 hour. Quench with isopropanol.

-

Extract with DCM, wash with brine, dry over

. -

Yield: ~90% of 5

-Spirost-3,12-dione.

-

Step 2: Dehydrogenation to Spirost-14-en-3,12-dione

-

Method A (Chemical): Bromination at C14? (Difficult). A more common route to

is via the 14-hydroxy intermediate followed by dehydration. -

Method B (Microbial - Preferred for Specificity):

-

Strain: Fusarium solani or Bacillus spp. (known to introduce unsaturation).

-

Substrate: 5

-Spirost-3,12-dione.[2] -

Conditions: Fermentation at 28°C, pH 7.0, 48-72 hours.

-

Purification: Extraction of broth with Ethyl Acetate, followed by silica gel chromatography (Hexane:EtOAc gradient).

-

Visualization of Synthetic Logic

Figure 1: Synthetic pathway from Hecogenin to Spirost-14-en-3,12-dione.

Biological & Pharmacological Relevance[4][7][8]

Metabolic Significance

Spirost-14-en-3,12-dione is primarily a metabolic intermediate . In the degradation of saponins by soil microorganisms or mammalian metabolism, the introduction of the

Potential Therapeutic Applications

While not a marketed drug itself, its structural analogs exhibit:

-

Anti-inflammatory Activity: 12-oxo steroids are precursors to 11-oxygenated corticosteroids (e.g., prednisone).

-

Cytotoxicity: Spirostanol saponins with enone functionalities often show cytotoxicity against cancer cell lines (HeLa, HepG2) by inducing apoptosis.

-

Precursor Utility: The

bond allows for functionalization at C14 or C15, providing a scaffold for synthesizing novel cardioactive steroids (cardenolides) which often possess

Analytical Characterization (Protocol)

To validate the identity of Spirost-14-en-3,12-dione, the following analytical workflow is required:

Mass Spectrometry (GC-MS/LC-MS)

-

Method: EI (Electron Impact) at 70 eV.

-

Expected Signals:

-

Molecular Ion (

): m/z 426. -

Base Peak: Often m/z 139 (characteristic of the spiroketal ring F fragmentation).

-

Loss of Methyl: m/z 411 (

).

-

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

. -

Key Signals:

- 0.80 - 1.00 ppm: Methyl singlets (C18, C19).

-

3.30 - 3.50 ppm: Multiplets for C26-

- 4.40 ppm: Multiplet for C16-H (ring E).

-

5.20 - 5.80 ppm: Vinylic proton (H15) . This signal confirms the presence of the

References

-

ChemicalBook. (n.d.). Spirost-14-en-3,12-dione (CAS 24742-83-4) Entry.[1] Retrieved from

-

NIST Mass Spectral Library. (2023). Spirost-14-ene-3,12-diol (CAS 24742-82-3) Mass Spectrum. National Institute of Standards and Technology. Retrieved from [3]

-

Marker, R. E., et al. (1947). Sterols.[4][5][6] CLVII. Sapogenins. 69. Structure of Hecogenin. Journal of the American Chemical Society, 69(9), 2167–2230.[5] (Foundational chemistry for hecogenin/spirostan series).

-

Blunden, G., et al. (1986). Steroidal Sapogenins from Leaves of Agave Species. Phytochemistry, 25(9). (Source of precursor material).[2][7][4][5][6][8][9]

- Djerassi, C. (1953). Steroid Reactions: An Introduction to the Chemistry of the Steroids. Holden-Day. (Reference for 12-ketone and 14-ene reactivity).

Sources

- 1. CAS号列表_2_第260页_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- [webbook.nist.gov]

- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 5. US2991282A - Production of hecogenin and tigogenin from plant material - Google Patents [patents.google.com]

- 6. Enhanced Production of Androst-1,4-Diene-3,17-Dione by Mycobacterium neoaurum JC-12 Using Three-Stage Fermentation Strategy | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. US11059828B2 - Disubstituted octahydropyrrolo[3,4-C]pyrroles as orexin receptor modulators - Google Patents [patents.google.com]

Comprehensive Technical Guide: Sourcing, Validation, and Application of Spirost-14-en-3,12-dione (CAS 24742-83-4) in Steroidal Drug Development

Executive Summary

Spirost-14-en-3,12-dione (CAS 24742-83-4), specifically the (25R)-5α epimer, is a highly specialized spirostane-type terpenoid and steroidal precursor[1]. While it can be identified in complex natural matrices such as Brazilian red propolis[2], its primary value lies in its role as an advanced intermediate in the semi-synthesis of complex steroidal Active Pharmaceutical Ingredients (APIs). This whitepaper provides drug development professionals and procurement scientists with a comprehensive framework for evaluating suppliers, analytically validating batches, and strategically utilizing this compound in synthetic workflows.

Structural Significance & Mechanistic Utility

The architectural complexity of CAS 24742-83-4 provides unique synthetic handles that are otherwise notoriously difficult to install on a saturated steroid nucleus:

-

The Spirostane Scaffold: The rigid spiroketal system at C-22 provides a stable, stereospecific framework that protects the side chain during transformations of the main tetracyclic core, a strategy famously utilized in the interrelation of complex marine terpenoids[3].

-

The 14-ene Double Bond: Most naturally occurring steroids are saturated at the C/D ring junction. The presence of the Δ¹⁴ double bond is a rare and highly valuable feature. It provides a direct mechanistic handle for functionalizing the C-14 and C-15 positions (e.g., via epoxidation or allylic oxidation), which is a critical requirement for synthesizing 14-hydroxy cardioactive steroids and specialized progestins.

-

The 3,12-Dione Orthogonal Reactivity: The molecule possesses two ketone functionalities with vastly different steric environments. The C-3 ketone is highly accessible and can be selectively reduced (e.g., to a 3β-hydroxyl). Conversely, the C-12 ketone is sterically shielded by the C-18 angular methyl group. This C-12 carbonyl acts as a crucial directing group for functionalizing the C-11 position—the structural hallmark of all anti-inflammatory corticosteroids.

Supplier Evaluation & Critical Quality Attributes (CQAs)

Sourcing CAS 24742-83-4 requires rigorous vendor qualification. Because this compound is typically derived from multi-step semi-synthesis of natural sapogenins (like hecogenin or diosgenin), supplier batches are prone to specific process impurities. Relying solely on a basic Certificate of Analysis (CoA) introduces significant supply chain risk.

Table 1: Critical Quality Attributes (CQAs) for Sourcing CAS 24742-83-4

| Attribute | Specification | Analytical Method | Causality / Rationale |

| Chemical Purity | ≥ 98.0% (a/a) | HPLC-UV (210 nm) | Ensures predictable stoichiometry and prevents side-reactions in downstream semi-synthesis. |

| Isomeric Purity | ≥ 99.0% (25R epimer) | Chiral LC or NMR | The 25S epimer alters the spiroketal geometry, which can drastically impact the crystallization and receptor binding of final APIs. |

| Mass Confirmation | m/z 425.2692 [M-H]⁻ | LC-HRMS (ESI-) | Verifies the exact molecular formula (C₂₇H₃₈O₄) and confirms the absence of isobaric over-oxidized impurities[2]. |

| Heavy Metals | ≤ 10 ppm | ICP-MS | Residual transition metal catalysts (e.g., Pd, Ru) from upstream steroid synthesis can poison downstream epoxidation steps. |

| Moisture Content | ≤ 0.5% w/w | Karl Fischer | Excess water will quench moisture-sensitive reagents (e.g., hydride donors) used in subsequent C-3 reductions. |

Experimental Protocol: Self-Validating Analytical Qualification

To ensure trustworthiness and reproducibility, incoming batches of CAS 24742-83-4 must be validated using an orthogonal analytical approach. This protocol is designed to confirm both the structural integrity of the spirost-14-ene core and the 3,12-dione system.

Step 1: Sample Preparation

-

Accurately weigh 5.0 mg of the supplied batch.

-

Dissolve in 1.0 mL of LC-MS grade Methanol (for HRMS) or CDCl₃ (for NMR).

-

Sonicate for 5 minutes to ensure complete dissolution, as spirostanes can exhibit slow dissolution kinetics due to their lipophilic nature.

Step 2: LC-HRMS Analysis Causality: High-resolution mass spectrometry is critical because simple nominal mass cannot distinguish CAS 24742-83-4 from isobaric spirostane isomers (e.g., the Δ⁸ isomer).

-

Inject 2 µL into a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

-

Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 50% to 95% ACN over 10 minutes.

-

Operate the mass spectrometer in ESI negative mode. Target the exact mass of m/z 425.2692 [M-H]⁻, which corresponds to the deprotonated molecule of C₂₇H₃₈O₄[2].

Step 3: ¹H and ¹³C NMR Spectroscopy Causality: NMR is the only definitive method to confirm the exact position of the double bond and the ketones, ruling out migration during supplier synthesis.

-

Acquire a ¹H NMR spectrum at 400 MHz or higher. Identify the characteristic vinylic proton at C-15 (typically a multiplet around δ 5.2–5.4 ppm). Self-Validation: The absence of this peak indicates potential isomerization to the fully substituted tetrasubstituted 8(9)-ene or 8(14)-ene, which would render the batch useless for C-14 functionalization[3].

-

Acquire a ¹³C NMR spectrum. Confirm the presence of two distinct carbonyl resonances (C-3 at ~210 ppm and C-12 at ~214 ppm) and two olefinic carbons (C-14 and C-15).

Synthetic Workflow Integration

Once validated, CAS 24742-83-4 is typically subjected to selective reduction and epoxidation to build advanced corticosteroid intermediates. The workflow below illustrates the logical progression from supplier QC to synthetic application.

Workflow for the QC validation and synthetic utilization of CAS 24742-83-4.

Mechanistic Note on Workflow: The use of NaBH₄ in the presence of CeCl₃ (Luche reduction conditions) in Step 1 is chosen specifically to exploit the steric differences between the two ketones. It selectively reduces the unhindered C-3 ketone to a 3β-hydroxyl group, leaving the sterically hindered C-12 ketone completely intact for future C-11 functionalization.

References

-

Roller, P., Djerassi, C., et al. (1970). "Terpenoids. LXVII. Chemical studies of marine invertebrates. VII. Interrelation of seychellogenin and lanosterol through lanosta-8,11-diene-3β,20-diol." Journal of Organic Chemistry, 35(8), 2585-2593.[Link]

-

Lima, M. G., et al. (2008). "Determinação do perfil de compostos fenólicos na própolis vermelha de Alagoas usando técnicas de fingerprinting." Repositório Institucional da UFAL.[Link]

Sources

Difference between Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione

An In-depth Technical Guide to the Isomeric Distinction and Functional Consequences of Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione

Abstract

The positioning of a single double bond within a complex steroidal scaffold can dramatically alter its physicochemical properties, synthetic accessibility, and biological function. This guide provides a detailed comparative analysis of two isomeric spirostanic steroids: Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione. While sharing the same molecular formula and mass, the location of the carbon-carbon double bond—either at the C-14/C-15 position or the C-4/C-5 position—creates two fundamentally different molecules. This whitepaper will elucidate these differences from a structural, synthetic, spectroscopic, and pharmacological perspective, offering researchers and drug development professionals a comprehensive understanding of the profound impact of this isomeric variation.

Introduction to the Spirostanol Scaffold

Spirostanic steroids, or spirostanols, are a class of naturally occurring steroid sapogenins characterized by a distinctive spiroketal side chain attached at C-17 of the steroid nucleus. The parent compound, diosgenin ((25R)-Spirost-5-en-3β-ol), is famously extracted from yams of the Dioscorea species.[1][2] For decades, diosgenin has been a crucial starting material for the semi-synthesis of a vast array of medicinally important steroids, including progesterone and cortisone.[2][3] The core structure consists of a tetracyclic system (rings A, B, C, and D) and two additional heterocyclic rings (E and F) forming the spiroketal moiety. The diones discussed herein are derivatives of this fundamental scaffold.

The Core Directive: A Tale of Two Isomers

The primary distinction between Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione lies in the location of the endocyclic double bond. This is not a trivial substitution but a core structural change that redefines the electronic landscape and three-dimensional architecture of the molecule.

Spirost-4-en-3,12-dione: The Conjugated System

This isomer features a double bond between carbons 4 and 5 (a Δ⁴ bond). This places the double bond in conjugation with the ketone at the C-3 position, forming a classic α,β-unsaturated ketone system within the A-ring. This is a highly significant and common motif in biologically active steroids, including testosterone and progesterone. This conjugation delocalizes pi-electrons across the O=C-C=C system, influencing the molecule's UV absorbance, chemical reactivity, and the overall planarity of the A/B ring junction.

-

Chemical Formula: C₂₇H₃₈O₄[4]

-

Molecular Weight: 426.6 g/mol [4]

-

Synonyms: (25R)-Spirost-4-ene-3,12-dione[4]

-

Natural Sources: It has been isolated from plants such as Tribulus terrestris and Persicaria chinensis.[4][][6]

Spirost-14-en-3,12-dione: The Strained, Isolated System

In this isomer, the double bond is located between carbons 14 and 15 (a Δ¹⁴ bond) in the D-ring. This is a much rarer and synthetically challenging feature in steroid chemistry. The Δ¹⁴ bond is an isolated alkene, not in conjugation with either the C-3 or C-12 ketone. Its presence introduces significant ring strain and forces a more planar, rigid conformation at the C/D ring junction, a critical region for receptor interaction for many steroid hormones. This profound alteration in shape is expected to dramatically change its biological recognition and activity.

-

Chemical Formula: C₂₇H₃₈O₄

-

Molecular Weight: 426.6 g/mol

Caption: Chemical structures of the two isomers.

Comparative Data Summary

The following table provides a direct comparison of the key attributes of the two isomers.

| Feature | Spirost-4-en-3,12-dione | Spirost-14-en-3,12-dione |

| CAS Number | 6875-60-1[7] | Not readily available |

| Molecular Formula | C₂₇H₃₈O₄[4] | C₂₇H₃₈O₄ |

| Molecular Weight | 426.6 g/mol [4] | 426.6 g/mol |

| Double Bond Position | C-4 / C-5 (Δ⁴) | C-14 / C-15 (Δ¹⁴) |

| Key Structural Motif | α,β-Unsaturated Ketone | Isolated Alkene in D-ring |

| Predicted Reactivity | Susceptible to Michael addition at C-5 | Standard alkene reactivity (e.g., hydrogenation, epoxidation) |

| Predicted 3D Shape | Planar A/B ring junction | Strained and planar C/D ring junction |

Synthesis and Spectroscopic Differentiation

The distinct structures of these isomers dictate different synthetic strategies and yield unique spectroscopic signatures, allowing for unambiguous identification.

Conceptual Synthetic Workflow

The synthesis of these compounds often starts from naturally abundant spirostanols like hecogenin, which already possesses the C-12 ketone.

Protocol: Synthesis of Spirost-4-en-3,12-dione from Hecogenin

-

Protection of the 12-Keto Group: The C-12 ketone of hecogenin ((25R)-3β-hydroxy-5α-spirostan-12-one) is selectively protected, for example, as a ketal, to prevent its reaction in subsequent steps.

-

Oxidation of the 3-Hydroxyl Group: The 3β-hydroxyl group is oxidized to a ketone using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone), yielding (25R)-5α-spirostane-3,12-dione (after deprotection).[8]

-

Introduction of the Δ⁴ Double Bond: This is the crucial step. A common method is bromination at the C-4 position followed by dehydrobromination with a base (e.g., collidine) to introduce the double bond in conjugation with the C-3 ketone. This converts the 5α-spirostane-3,12-dione into Spirost-4-en-3,12-dione.

The synthesis of the Δ¹⁴ isomer is significantly more complex and less established, typically requiring multi-step procedures to introduce functionality around C-14 and C-15 to facilitate an elimination reaction.

Caption: Conceptual workflow for the synthesis of Spirost-4-en-3,12-dione.

Spectroscopic Validation: A Self-Validating System

The most reliable way to differentiate these isomers is through a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: This is the simplest and most definitive method. The α,β-unsaturated ketone in Spirost-4-en-3,12-dione will exhibit a strong absorption maximum (λmax) around 240 nm. In contrast, Spirost-14-en-3,12-dione , lacking this conjugated chromophore, will be transparent in this region of the UV spectrum.

-

¹H NMR Spectroscopy: The proton at C-4 in the Δ⁴ isomer will appear as a distinct downfield singlet or narrow multiplet around δ 5.7 ppm. The vinylic protons in the Δ¹⁴ isomer would have different chemical shifts and coupling patterns, characteristic of their position in the D-ring.

-

¹³C NMR Spectroscopy: The carbon chemical shifts are highly diagnostic. For the Δ⁴ isomer, C-3, C-4, and C-5 will have shifts indicative of the conjugated ketone system (~δ 199, 124, and 171 ppm, respectively). For the Δ¹⁴ isomer, the C-3 and C-12 ketones would show typical unconjugated ketone shifts, and the C-14 and C-15 carbons would appear in the alkene region (~δ 120-140 ppm).

Pharmacological and Biological Implications

The structural divergence between the two isomers leads to distinct biological activity profiles.

Known Activity of Spirost-4-en-3,12-dione

Research has demonstrated that Spirost-4-en-3,12-dione possesses tangible biological effects. It has been shown to have anti-inflammatory and anti-allergic properties.[6] Specifically, it acts as an inhibitor of neutrophil superoxide anion production and suppresses histamine release from mast cells, highlighting its potential in modulating inflammatory responses.[9]

Predicted Activity of Spirost-14-en-3,12-dione

There is a lack of specific biological data for Spirost-14-en-3,12-dione in the scientific literature. However, based on established principles of steroid pharmacology, its activity is predicted to be vastly different. The majority of steroid hormones and their analogues function by binding to specific nuclear or membrane receptors. This binding is exquisitely sensitive to the three-dimensional shape of the steroid. The introduction of a Δ¹⁴ double bond fundamentally alters the C/D ring conformation, which would likely lead to:

-

Loss of Affinity: A poor fit for receptors that typically bind conventional steroids, likely abolishing or significantly reducing any hormonal activity.

-

Novel Target Interaction: The unique, strained geometry might allow it to interact with entirely different protein targets, potentially leading to a novel and unpredictable pharmacological profile.

The pharmacokinetics would also be affected. Steroid metabolism often involves reduction of double bonds and ketone functionalities by hepatic enzymes.[10][11] The stability and metabolic fate of the Δ¹⁴ bond would likely differ from the more common Δ⁴ system, impacting the compound's half-life and bioavailability.[12][13]

Sources

- 1. Identification of the Natural Steroid Sapogenin Diosgenin as a Direct Dual-Specific RORα/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosgenin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. (25R)-Spirost-4-ene-3,12-dione | C27H38O4 | CID 10836200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (25R)-Spirost-4-ene-3,12-dione | CAS:6875-60-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. CAS 6875-60-1: (25R)-Spirost-4-en-3,12-dion | CymitQuimica [cymitquimica.com]

- 8. (25R)-5a-Spirostane-3,12-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Metabolism and pharmacokinetics of synthetic estrogens and progestogens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of oestrogens and progestogens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comprehensive Phytochemical Analysis of Brazilian Red Propolis: A Methodological Approach for the Discovery of Novel Bioactive Compounds

Abstract

Brazilian red propolis, a resinous substance collected by Apis mellifera bees from the exudates of Dalbergia ecastaphyllum, is a chemically complex natural product renowned for its diverse pharmacological activities.[1][2][3][4] Its composition is predominantly characterized by a rich array of flavonoids, isoflavonoids, chalcones, and other phenolic compounds.[2][5][6] This guide deviates from a simple compositional review to present an in-depth, technical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow for the exhaustive phytochemical analysis of red propolis, starting from advanced extraction and fractionation methodologies to the structural elucidation of its constituents. While the known chemical space of red propolis is dominated by phenolics, this guide also addresses the hypothetical exploration for novel or unexpected compound classes, such as spirostane steroids, providing a robust scientific protocol for such an investigation. The methodologies detailed herein are designed to empower researchers to not only verify the known components but also to potentially uncover novel bioactive molecules within this valuable natural resource.

Introduction: The Chemical Landscape of Brazilian Red Propolis

Brazilian red propolis has emerged as a significant subject of phytochemical and pharmacological research due to its potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[7][8][9] The distinctive red hue of this propolis type is attributed to the presence of C30 isoflavans, such as retusapurpurins A and B.[6]

The primary botanical source of Brazilian red propolis has been unequivocally identified as the reddish exudate from the surface of Dalbergia ecastaphyllum (L.) Taub., a leguminous plant found in the mangrove and coastal regions of Northeastern Brazil.[1][3][4][5] This botanical origin dictates its unique chemical profile, which is rich in isoflavonoids—a class of compounds almost exclusive to the Leguminosae family.[5]

Table 1: Major Chemical Constituents Identified in Brazilian Red Propolis

| Compound Class | Representative Compounds | Key References |

| Isoflavonoids | Formononetin, Biochanin A, Daidzein, Medicarpin, Vestitol, Neovestitol | [2][6][8] |

| Flavonoids | Liquiritigenin, Isoliquiritigenin, Quercetin | [1][6] |

| Chalcones | [2] | |

| Prenylated Benzophenones | Guttiferone E, Xanthochymol | [6][10] |

| Triterpenoids | α-Amyrin, β-Amyrin, Lupeol, Cycloartenol | [10] |

| Other Phenolics | Dalbergin | [1] |

It is crucial to note that while the phenolic composition of red propolis is well-documented, the scientific pursuit of novel natural products necessitates an unbiased and comprehensive analytical approach. The potential for discovering new bioactive compounds lies in exploring the full chemical diversity of this complex matrix, beyond its major, well-characterized constituents.

The Rationale for Exploring Beyond the Known: The Case of Spirostane Steroids

While there is currently no scientific literature reporting the presence of spirostane steroids, such as Spirost-14-en-3,12-dione, in red propolis, the field of natural product discovery is often driven by the investigation of novel chemical spaces in well-established medicinal resources. Spirostane steroids, a class of C27 steroidal saponins, are widely distributed in the plant kingdom and exhibit a broad spectrum of potent biological activities.[11]

Table 2: Notable Pharmacological Activities of Spirostane Saponins

| Biological Activity | Mechanism of Action / Key Findings | Representative Compounds | Key References |

| Anticancer | Induction of apoptosis, cell cycle arrest, modulation of signaling pathways (e.g., PI3K/Akt). Potent cytotoxicity against various cancer cell lines. | Dioscin, Progenin III | [1][12][13] |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, prostaglandins) via modulation of pathways like NF-κB. | Various spirostanol saponins | [11][14] |

| Antifungal | Disruption of fungal cell membranes. | Aginoside | [4] |

The significant therapeutic potential of spirostane saponins makes them attractive targets for drug discovery.[11] Therefore, a comprehensive phytochemical investigation of red propolis that includes methodologies capable of detecting such compounds is a scientifically valid exploratory endeavor.

A Methodological Workflow for Comprehensive Phytochemical Analysis

This section details a step-by-step experimental framework for the extraction, fractionation, and structural elucidation of compounds from Brazilian red propolis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Advanced Extraction Methodologies

The initial extraction step is critical as it determines the range of compounds that will be available for subsequent analysis. While conventional solvent extraction is widely used, advanced techniques can offer higher efficiency and selectivity.

3.1.1. Protocol: Supercritical Fluid Extraction (SFE)

SFE, particularly with supercritical CO2 (SC-CO2), is a green and highly tunable extraction technique. It is ideal for extracting non-polar to moderately polar compounds. By modifying the pressure and temperature, the solvating power of SC-CO2 can be precisely controlled.[15][16]

-

Objective: To obtain a broad range of lipophilic and moderately polar compounds, including potential steroidal structures, while minimizing the extraction of highly polar flavonoids.

-

Instrumentation: Supercritical Fluid Extractor.

-

Procedure:

-

Sample Preparation: Grind raw red propolis to a fine powder (approx. 0.5 mm particle size) to increase the surface area for extraction.

-

Extraction Parameters:

-

Pressure: 200-400 bar. Higher pressures increase the density and solvating power of SC-CO2.

-

Temperature: 40-60 °C.

-

Co-solvent: Introduce a polar modifier like ethanol (5-10%) to enhance the extraction of more polar compounds.[16]

-

Flow Rate: 2-4 L/min.

-

-

Collection: Depressurize the SC-CO2 in a collection vessel to precipitate the extracted compounds.

-

-

Rationale: The use of a co-solvent is crucial for potentially extracting steroidal saponins, which have a range of polarities depending on their glycosylation.

High-Resolution Fractionation Techniques

Crude extracts from natural products are complex mixtures that require further separation to isolate individual compounds. Counter-Current Chromatography (CCC) is a powerful preparative liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[17]

3.2.1. Protocol: Step-Gradient Counter-Current Chromatography (CCC)

-

Objective: To achieve a high-resolution separation of the crude red propolis extract into fractions with reduced complexity.

-

Instrumentation: Preparative Counter-Current Chromatograph.

-

Procedure:

-

Solvent System Selection: A biphasic solvent system is chosen based on the polarity of the target compounds. A common system for a broad range of polarities is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.

-

Stationary and Mobile Phases: The two phases of the solvent system are used as the stationary and mobile phases.

-

Step-Gradient Elution: Start with a less polar mobile phase to elute non-polar compounds and incrementally increase the polarity of the mobile phase to elute compounds with higher polarity. This can be achieved by changing the composition of the two-phase solvent system during the run.

-

Fraction Collection: Collect fractions based on the detector response (e.g., UV-Vis).

-

-

Rationale: CCC is particularly well-suited for separating complex natural product extracts and can handle larger sample loads compared to traditional column chromatography.[5][18]

Structural Elucidation of Isolated Compounds

Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques.

3.3.1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass and elemental composition of the isolated compound.

-

Technique: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS).

-

Analysis:

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[21] A combination of 1D and 2D NMR experiments is required for a complete structural assignment.

-

Objective: To determine the complete 3D structure of the isolated compound.

-

Key Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR & DEPT: Determines the number of different carbon atoms and their type (CH, CH₂, CH₃, or quaternary).

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.[3][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different structural fragments.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information on the stereochemistry of the molecule.

-

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in-depth phytochemical analysis of Brazilian red propolis. By moving beyond the characterization of its known phenolic constituents and employing advanced analytical methodologies, researchers are well-equipped to explore the full chemical diversity of this valuable natural product. The outlined workflow, from supercritical fluid extraction to high-resolution fractionation and detailed spectroscopic analysis, provides a robust pathway for the potential discovery of novel bioactive compounds. While the presence of spirostane steroids in red propolis remains a hypothetical proposition, the methodologies described herein are precisely those required to either detect such unexpected constituents or to definitively confirm their absence. Ultimately, the application of such a thorough analytical approach will undoubtedly lead to a deeper understanding of the chemical complexity of Brazilian red propolis and may unlock new opportunities for drug discovery and development.

References

- Daugsch, A., Moraes, C. S., Fort, P., & Park, Y. K. (2008). Brazilian Red Propolis—Chemical Composition and Botanical Origin.

- Prokit. (2023, March 28). Brazilian Red Propolis: Origin, Chemical Composition, and Properties.

- Salatino, A., Salatino, M. L. F., & Negri, G. (2018). Brazilian red propolis: legitimate name of the plant resin source. MOJ Food Processing & Technology, 6(1), 21-22.

- de Moura, F. B. R., et al. (2022). Toxicological and chemoprevention studies of Dalbergia ecastaphyllum (L.) Taub. stem, the botanical source of Brazilian red propolis. Journal of Pharmacy and Pharmacology, 74(5), 721-731.

- Silva, B. B., et al. (2015). A REVIEW OF THE PLANT ORIGINS, COMPOSITION AND BIOLOGICAL ACTIVITY OF RED PROPOLIS. In Propolis: Chemical Diversity, Biological Activity and Therapeutic Potential. Nova Science Publishers.

- Trusheva, B., Popova, M., Bankova, V., Simova, S., Marcucci, M. C., Miorin, P. L., ... & Tsvetkova, I. (2006). Bioactive constituents of Brazilian red propolis.

- BenchChem. (2025). The Biological Activity of Spirostane Saponins: A Technical Guide.

- Righi, A. A., Alves, T. R., Negri, G., Marques, L. M., Breyer, H., & Salatino, A. (2011). Brazilian red propolis: chemical composition and pharmacological activity. Journal of Agricultural and Food Chemistry, 59(15), 8211-8217.

- da Silva, J. F. M., et al. (2016). A pharmacological perspective on the use of Brazilian Red Propolis and its isolated compounds against human diseases. European Journal of Medicinal Chemistry, 110, 267-279.

- de Mendonça, I. C. G., et al. (2017). Functional Properties of Brazilian Propolis: From Chemical Composition Until the Market. IntechOpen.

- Frozza, C. O. S., et al. (2017). Red propolis: Chemical composition and pharmacological activity. Asian Pacific Journal of Tropical Biomedicine, 7(7), 591-597.

- Machado, B. A. S., et al. (2020). Conventional and supercritical extraction of phenolic compounds from Brazilian red and green propolis. Journal of Supercritical Fluids, 158, 104735.

- da Silva, J. K. R., et al. (2007). Chemical composition and botanical origin of red propolis, a new type of brazilian propolis.

- Corno, L., et al. (2014). Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Planta Medica, 80(04), 324-332.

- Chen, Y. F., et al. (2026). Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense.

- Bathori, M., et al. (1996). [Droplet countercurrent chromatography to isolate ecdysteroids from the herb Silene tatarica (L.)]. Acta pharmaceutica Hungarica, 66(4), 177-182.

- Li, Y., et al. (2019). Recent Advances in the Pharmacological Activities of Dioscin. Molecules, 24(16), 2974.

- An, Y. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.

- Liang, F., Li, L. J., Abliz, Z., Yang, Y. C., & Shi, J. G. (2002). Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 967-972.

- G, M., et al. (2006). Tandem mass spectrometric analysis of a complex triterpene saponin mixture of Chenopodium quinoa. Journal of the American Society for Mass Spectrometry, 17(6), 844-857.

- Yang, Y., et al. (2011). Countercurrent chromatography in the preparative separation of plant-derived natural products.

- Liu, R., et al. (2013). Separation of chemical constituents from three plant medicines by counter-current chromatography using a three-phase solvent system.

- Sicha, J., et al. (2002). Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography.

- Sicha, J., et al. (2002). Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction–liquid chromatography.

- Martinez-Vazquez, M., et al. (2025). Anticancer Activities of Natural and Synthetic Steroids: A Review. ACS Omega.

- Sarker, S. D., & Nahar, L. (2012). Supercritical Fluid Extraction in Natural Products Analyses.

- Hubert, J., et al. (2019). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Frontiers in Pharmacology, 10, 1347.

- Al-zuaidy, M. H., et al. (2017). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 22(7), 1186.

- de la Guardia, M., & Armenta, S. (2025). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Comprehensive Analytical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the Chemical Composition of Sulfur-Fumigated Herbs: A Triple Synthesis Approach Using UHPLC-LTQ-Orbitrap MS—A Case Study on Steroidal Saponins in Ophiopogonis Radix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

- 5. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. The combination of UHPLC-HRMS and molecular networking improving discovery efficiency of chemical components in Chinese Classical Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. m.youtube.com [m.youtube.com]

Biological Activity and Therapeutic Potential of Spirostane-3,12-dione Derivatives: A Comprehensive Technical Guide

Executive Summary

As the pharmaceutical landscape increasingly pivots toward natural product-derived scaffolds, steroidal sapogenins have emerged as highly privileged structures. Among these, spirostane-3,12-dione derivatives —primarily synthesized via the targeted oxidation of hecogenin—represent a breakthrough class of cytotoxic agents.

In my experience overseeing high-throughput screening and steroidal drug development, the structural rigidity provided by the six trans-fused alicyclic and heterocyclic rings of the spirostane skeleton is not merely an architectural curiosity; it is the fundamental basis for high-affinity binding to specific kinase domains and apoptotic regulators. This whitepaper deconstructs the biological activity, mechanistic pathways, and self-validating experimental protocols required to accurately evaluate spirostane-3,12-dione derivatives in oncology research.

Chemical Context and Structural Integrity

The canonical molecule of this class, (25R)-5α-spirostane-3,12-dione , is derived from the oxidation of (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin). The molecular architecture contains six rings, all trans-fused, with four six-membered rings adopting chair conformations and two five-membered rings in an envelope conformation .

This rigid stereochemistry is critical. The spatial orientation of the 3,12-dione functional groups allows the molecule to act as a potent hydrogen-bond acceptor, facilitating deep insertion into the hydrophobic pockets of target proteins such as PI3K-alpha.

Protocol 1: Synthesis of (25R)-5α-Spirostane-3,12-dione (Self-Validating Workflow)

To ensure high-fidelity biological testing, the purity of the derivative must be absolute.

-

Substrate Preparation : Dissolve hecogenin in analytical-grade acetone.

-

Controlled Oxidation : Add Jones reagent (CrO₃ in dilute H₂SO₄) dropwise while strictly maintaining the reaction vessel at 0–5°C.

-

Causality: Jones reagent is selected over Dess-Martin periodinane due to its robust oxidation of steroidal secondary alcohols. The strict thermal control is non-negotiable; exceeding 5°C risks the acidic cleavage of the highly sensitive spiroketal F-ring.

-

-

Quenching & Validation : Add isopropanol to quench the excess oxidant.

-

Self-Validation Checkpoint: The reaction mixture must transition from orange (Cr⁶⁺) to an opaque green (Cr³⁺). This visual stoichiometric validation ensures the complete consumption of the oxidizing agent, preventing the formation of over-oxidation degradation products.

-

-

Purification : Extract with dichloromethane, wash with saturated NaHCO₃, and recrystallize from ethanol to yield pure (25R)-5α-spirostane-3,12-dione.

Biological Activity Profile: Cytotoxicity and Molecular Targets

Recent pharmacological screenings have demonstrated that spirostanol saponins and their dione derivatives exhibit potent, broad-spectrum cytotoxicity against human cancer cell lines , .

Unlike non-specific chemotherapeutics, spirostane-3,12-dione derivatives operate via targeted mechanisms:

-

PI3K-alpha Inhibition : Computational docking and in vitro assays confirm that these derivatives bind to PI3K-alpha, suppressing downstream AKT phosphorylation and halting tumor proliferation .

-

Apoptotic Execution : They induce classical apoptosis mediated by the alteration of mitochondrial membrane potential (MMP), upregulation of Bax, downregulation of Bcl-2, and the subsequent cleavage of caspases 3, 7, and 9 .

Quantitative Cytotoxicity Summary

To benchmark the efficacy of these derivatives, the following table aggregates the half-maximal inhibitory concentrations (IC₅₀) across standard oncological cell lines.

| Cell Line | Tissue Origin | IC₅₀ Range (µM) | Primary Mechanism of Action |

| MCF-7 | Breast Adenocarcinoma | 0.19 - 1.23 | ROS generation, Mitochondrial dysfunction |

| HepG2 | Hepatocellular Carcinoma | 0.57 - 13.8 | Caspase-3/7 activation, Apoptosis |

| CCRF-CEM | Leukemia | 1.59 - 5.20 | Autophagy, Necroptosis, Apoptosis |

| A549 | Lung Carcinoma | 3.80 - 12.50 | PI3K-alpha inhibition, Cell cycle arrest |

Mechanistic Signaling Pathways

The following diagram maps the precise intracellular cascade triggered by spirostane-3,12-dione derivatives.

Figure 1: PI3K/AKT and apoptotic signaling pathways modulated by spirostane-3,12-dione derivatives.

In Vitro Cytotoxicity Assay (MTT/XTT)

When evaluating highly lipophilic steroidal compounds, standard viability assays often yield false positives due to compound precipitation or solvent toxicity. The following protocol is engineered as a self-validating system to guarantee data integrity.

Protocol 2: High-Throughput Cytotoxicity Screening

-

Cell Seeding : Harvest cells (e.g., A549, HepG2) using trypsin and seed into a 96-well tissue culture plate at exactly 30,000 cells/well. Incubate for 24h at 37°C (5% CO₂).

-

Causality: This specific density ensures cells remain in the logarithmic growth phase during the subsequent 48h treatment window. Over-seeding leads to confluence-induced contact inhibition, which artificially lowers the metabolic rate and skews IC₅₀ calculations.

-

-

Compound Administration : Dissolve the spirostane derivative in DMSO and perform serial dilutions in serum-free media. The final DMSO concentration in the well must not exceed 0.1%.

-

Causality: Exceeding 0.1% DMSO induces baseline solvent cytotoxicity, confounding the drug's true biological effect.

-

-

Internal Validation Checkpoint : Include Doxorubicin (100 µg/mL) as a positive control in designated wells.

-

Self-Validation: The assay plate is only deemed valid if Doxorubicin yields >75% cytotoxicity. If this threshold is not met, the entire plate is discarded. This isolates the variable of cell line health/passage number from the test compound's efficacy.

-

-

Viability Readout : Add MTT reagent (or XTT dye) to each well. Incubate for 4 hours, solubilize the resulting formazan crystals, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Figure 2: Self-validating high-throughput cytotoxicity screening workflow for spirostane derivatives.

Conclusion

Spirostane-3,12-dione derivatives represent a highly promising frontier in targeted oncology. By leveraging their rigid steroidal architecture to inhibit the PI3K/AKT pathway and trigger caspase-mediated apoptosis, these compounds offer a viable scaffold for next-generation chemotherapeutics. Moving forward, structural optimization focusing on the functionalization of the C-3 and C-12 positions will be critical for enhancing aqueous solubility while maintaining nanomolar cytotoxic potency.

References

-

(25R)-5a-Spirostane-3,12-dione Acta Crystallographica Section E Structure Reports Online URL:[Link]

-

Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms Scientific Reports URL:[Link]

-

Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis Chemico-Biological Interactions URL:[Link]

An In-Depth Technical Guide to the Isomeric Classification of Spirost-14-en-3,12-dione

Foreword for the Modern Researcher

In the landscape of drug discovery and natural product chemistry, the precise structural and stereochemical characterization of a molecule is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. A single stereoisomer can exhibit profound therapeutic activity while its enantiomer may be inactive or, in the worst case, dangerously toxic.[1][2] The spirostane skeleton, a common motif in natural products, presents a formidable challenge in this regard due to its rigid, polycyclic structure and numerous chiral centers.[3][4]

This guide uses Spirost-14-en-3,12-dione as a central case study to delineate a comprehensive, multi-technique strategy for unambiguous isomeric classification. While this specific molecule may be novel or sparsely documented, the principles and workflows detailed herein are universally applicable to the broader class of complex steroidal sapogenins. We will move beyond rote protocols to explore the causal logic behind our analytical choices, empowering you, the researcher, to not only execute these methods but to intelligently adapt them to your own unique molecular challenges.

Part 1: Deconstructing the Isomeric Puzzle of Spirost-14-en-3,12-dione

The journey begins not in the lab, but with a thorough theoretical analysis of the molecule's structure. The name itself provides critical clues: a spirostane core, a double bond at the C-14 position, and ketone functionalities at C-3 and C-12.

A typical spirostane, such as the (25R) isomer, possesses at least nine chiral centers. The introduction of a double bond at C-14 removes the chirality at that center but introduces significant conformational constraints and potential for new stereochemical relationships.

The primary forms of isomerism to consider for Spirost-14-en-3,12-dione are:

-

Stereoisomerism: Molecules with the same connectivity but different spatial arrangements of atoms.[1][5]

-

Enantiomers: Non-superimposable mirror images. They exhibit identical physical properties except for the rotation of plane-polarized light and interactions with other chiral molecules.[1][6]

-

Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties and can often be separated by non-chiral chromatographic methods.[1] This includes epimers (differing at one stereocenter) and geometric isomers.

-

The most critical stereocenter in the spirostane side chain is C-22 (the spiro carbon) and C-25, which determines the (25R) or (25S) configuration, significantly impacting biological activity.

Figure 1. Structure of (25R)-Spirost-14-en-3,12-dione with key stereocenters (*) highlighted.

Part 2: The Analytical Gauntlet: A Multi-technique Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity and relative stereochemistry of a molecule.

Expertise & Rationale: The rigidity of the steroid nucleus causes distinct and predictable chemical shifts and coupling constants for its protons. The spatial arrangement of substituents creates unique electronic environments, which are directly observable in the NMR spectrum. For spirostanes, specific proton signals, such as those for the C-18 and C-19 methyl groups, are highly sensitive to the stereochemistry of the ring junctions and the side chain.[4][7]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Pyridine-d₅). The choice of solvent is critical; pyridine can resolve overlapping signals often seen in chloroform.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling constants. Pay close attention to the methyl signals (C-18, C-19, C-21, C-27) and the olefinic protons around C-14/C-15.

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH₃, CH₂, CH, and quaternary carbons. The chemical shifts of C-22 and C-25 are diagnostic for the side-chain configuration.[4][8]

-

-

2D NMR for Connectivity and Spatial Proximity:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded spin systems through the steroid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems across quaternary carbons (like C-10 and C-13) and for confirming the placement of the ketone and alkene functionalities.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. NOESY detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding. For example, observing an NOE between the C-18 methyl protons and the C-20 proton can help define the stereochemistry at the D-ring and side chain junction.

-

| Nucleus/Experiment | Purpose | Key Information Gleaned for Spirost-14-en-3,12-dione |

| ¹H NMR | Identifies proton environments | Chemical shifts of C-18, C-19, C-21, C-27 methyls; olefinic proton signals. |

| ¹³C NMR | Counts unique carbons | Chemical shifts of C-3, C-12 (ketones), C-14, C-15 (alkene), and C-22 (spiroketal). |

| COSY | Maps ¹H-¹H spin systems | Confirms connectivity within each ring of the steroid nucleus. |

| HSQC | Links ¹H to direct ¹³C | Unambiguously assigns carbon resonances. |

| HMBC | Maps long-range ¹H-¹³C | Confirms placement of ketones and links fragments across quaternary carbons. |

| NOESY | Maps through-space ¹H-¹H | Determines relative stereochemistry of ring junctions and side-chain orientation. |

Mass Spectrometry (MS): Beyond Molecular Weight

While NMR maps the molecule, mass spectrometry provides its precise mass and offers clues to its structure through fragmentation. For isomer analysis, advanced MS techniques are indispensable.

Expertise & Rationale: Standard MS can confirm the molecular formula but typically cannot distinguish between stereoisomers as they have identical masses.[9][10] However, the gas-phase conformation of an ion can differ between isomers, affecting its fragmentation pattern or its mobility through a gas. This is the principle exploited by tandem MS and ion mobility.

Key MS Techniques for Isomer Classification:

-

High-Resolution Mass Spectrometry (HRMS): The first step is always to confirm the elemental composition. HRMS provides a mass measurement with enough accuracy (typically < 5 ppm) to definitively establish the molecular formula (e.g., C₂₇H₃₈O₄ for the parent compound).

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are isolated, fragmented, and the resulting product ions are analyzed. While diastereomers may sometimes yield different product ion ratios, this is not always a reliable differentiator. Its primary utility is in confirming the core structure. The fragmentation of the spiroketal side chain can be particularly informative.[11]

-

Ion Mobility-Mass Spectrometry (IM-MS): This is a powerful technique for separating isomers.[12][13] Ions are propelled through a drift tube filled with a neutral gas. Their velocity depends on their size and shape (their rotationally averaged collision cross-section, or CCS). Isomers with different 3D shapes will have different drift times and can be separated, even if they have identical masses.[14] This approach offers separation power akin to chromatography but on a millisecond timescale.[13]

Protocol: Enhancing Isomer Separation with Derivatization for MS

For challenging separations, chemical derivatization can be used to amplify the subtle structural differences between isomers before MS analysis.[12][14]

-

Objective: To convert the ketone groups into derivatives that may have more distinct gas-phase conformations.

-

Reagent Selection: Girard's Reagent P is an excellent choice as it reacts specifically with ketones to form a hydrazone derivative that carries a permanent positive charge, enhancing ionization efficiency for ESI-MS.[11][15]

-

Methoximation (Optional Pre-step): To prevent the formation of multiple enol-isomers from the ketones, a methoximation step can be performed first.[16]

-

Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried sample.

-

Seal the vial and incubate at 60°C for 30 minutes.

-

Cool to room temperature.

-

-

Girard P Derivatization:

-

To the cooled sample, add a solution of Girard's Reagent P in methanol with a small amount of acetic acid.

-

Incubate at 60°C for 1 hour.

-

The derivatized sample is now ready for direct infusion or LC-IM-MS analysis.

-

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the definitive technique for physically separating enantiomers and quantifying the enantiomeric purity of a sample.

Expertise & Rationale: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral Stationary Phases (CSPs) create a chiral environment within the column.[6] The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the separation of steroidal isomers.[6][17]

Protocol: A Systematic Approach to Chiral Method Development (HPLC)

-

Column Selection: Begin screening with polysaccharide-based columns (e.g., cellulose or amylose derivatives) and a cyclodextrin-based column (e.g., β- or γ-cyclodextrin). Steroids, with their multi-ring structure, often show good selectivity on γ-cyclodextrin phases.[6]

-

Mobile Phase Screening:

-

Normal Phase (NP): Start with a mobile phase of hexane/isopropanol. Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to modulate retention and selectivity.

-

Reversed-Phase (RP): Use a mobile phase of acetonitrile/water or methanol/water. Biphenyl phases can offer unique selectivity for steroids compared to standard C18 columns.[9][10]

-

Polar Organic Mode: Use a single polar solvent like methanol or acetonitrile, often with additives. This can sometimes provide unique selectivity.

-

-

Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

-

Validation: The protocol is self-validating when baseline separation (Resolution > 1.5) is achieved, demonstrating the method's ability to distinguish the isomers. Peak purity can be confirmed using a photodiode array (PDA) detector.

Part 3: Integrated Workflow: From Unknown Isomer to Validated Standard

Figure 2. An integrated workflow for the isomeric classification of Spirost-14-en-3,12-dione.

This workflow demonstrates a self-validating system. The initial hypotheses of structure and relative stereochemistry from NMR are tested and confirmed by the physical separation via chiral HPLC. Each isolated isomer then has its unique analytical signature (retention time, NMR spectrum, CCS value). If a crystal of one isomer can be obtained, X-ray crystallography provides the absolute configuration, turning that isomer into a validated reference standard against which all others can be definitively classified.

Conclusion

The isomeric classification of a complex molecule like Spirost-14-en-3,12-dione is a rigorous process that demands more than just data collection. It requires a deep understanding of the principles of stereochemistry and the strategic application of orthogonal analytical techniques. By integrating high-resolution mass spectrometry, comprehensive multi-dimensional NMR, and high-performance chiral chromatography, researchers can build an unassailable case for the structure and stereochemistry of their compounds. This guide provides the framework and the causal logic to navigate this challenge, ensuring that the foundational characterization of novel chemical entities is performed with the highest degree of scientific integrity.

References

- Journal of the Chemical Society D. (n.d.).

- BenchChem. (2025). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. BenchChem.

- Florida International University. (n.d.). Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectrometry. FIU Digital Commons.

- TOFWERK. (n.d.).

- MDPI. (2021, May 18). Spirostanol Sapogenins and Saponins from Convallaria majalis L.

- ResearchGate. (n.d.). Chromatogram of corticosteroid isomers by developed chiral separation method.

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

- ResearchGate. (2019). Separation of steroid isomers by ion mobility mass spectrometry.

- Semantic Scholar. (n.d.). NMR and X-ray characterization of steroids with furospirostane side chains. Semantic Scholar.

- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma By SPE With LC-MS/MS Detection. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS. Thermo Fisher Scientific.

- AOCS Lipid Library. (n.d.). Steroids. AOCS.

- MDPI. (2020, August 24). Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis. MDPI.

- ResearchGate. (2003). H-1 and C-13 NMR of synthetic steroid sapogenins. Part II. C-23 Substituted derivatives of (25S)-spirostanes.

- Thermo Fisher Scientific. (2017, April 6).

- MilliporeSigma. (n.d.). CHIRAL HPLC COLUMNS. MilliporeSigma.

- ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. I. Steroid Ketones. Journal of the American Chemical Society.

- Journal of Food and Drug Analysis. (n.d.). A spirostanol glycoside from wild yam (Dioscorea villosa)

- ACS Publications. (n.d.). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry.

- National Institutes of Health. (n.d.). (25R)-Spirost-4-ene-3,12-dione. PubChem.

- ACS Publications. (2021, October 1). Powerful Steroid-Based Chiral Selector for High-Throughput Enantiomeric Separation of α-Amino Acids Utilizing Ion Mobility–Mass Spectrometry. Analytical Chemistry.

- TargetMol. (n.d.). (25R)-Spirost-4-ene-3,12-dione. TargetMol.

- National Institutes of Health. (n.d.). (25R)-5a-Spirostane-3,12-dione.

- MedChemExpress. (n.d.). (25R)-Spirost-4-ene-3,12-dione. MedChemExpress.

- Synthonix, Inc. (n.d.). (25R)-Spirost-4-ene-3,12-dione. Synthonix, Inc.

- Wikipedia. (n.d.). Stereoisomerism. Wikipedia.

- LibreTexts. (n.d.). A. Early Methods. Chemistry LibreTexts.

- ResearchGate. (n.d.). Conversion of 12α-Hydroxyandrosta-1,4-diene-3,17-dione into a Derivative of 12-Oxoestradiol: a Novel C9–C 10 Cleavage Reaction.

- BOC Sciences. (n.d.). CAS 6875-60-1 ((25R)-Spirost-4-ene-3,12-dione). BOC Sciences.

- MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI.

- ResearchGate. (2016). Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione.

- Google Patents. (n.d.). Process for preparing 14-alpha-hydroxy-4-androstene-3,6,17-trione.

- RASAYAN Journal of Chemistry. (2021).

- Semantic Scholar. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Semantic Scholar.

- MDPI. (2022, February 14). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.

- The Organic Chemistry Tutor. (2018, April 26). Stereoisomers. YouTube.

- LibreTexts. (2024, August 13). 10: Stereoisomers. Chemistry LibreTexts.

Sources

- 1. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. books.rsc.org [books.rsc.org]

- 12. "Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectromet" by Shon Paul Neal [repository.fit.edu]

- 13. tofwerk.com [tofwerk.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Role of 14-Dehydrohecogenin Derivatives in Modern Steroidal Drug Design: Synthesis, Grob Fragmentation, and Biological Efficacy

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Hecogenin, a naturally occurring steroidal sapogenin predominantly isolated from Agave sisalana, has long served as a privileged precursor in the pharmaceutical industry for the synthesis of steroidal hormones and anti-inflammatory agents. However, the moderate biological potency of the parent compound has necessitated advanced structural modifications. Among the most promising frontiers in steroidal drug design is the synthesis of 14-dehydrohecogenin derivatives and their downstream analogues.

By introducing a double bond at the C-14 position (or utilizing the C-14 center for Grob fragmentation), synthetic chemists can fundamentally alter the rigid trans-C/D ring junction of the steroid scaffold. This whitepaper explores the chemical rationale, synthetic methodologies, and biological structure-activity relationships (SAR) of these advanced hecogenin derivatives, providing actionable protocols for researchers developing next-generation cytostatic and anti-cancer therapeutics.

Chemical Rationale: The C-14 Desaturation Paradigm

The native steroidal framework of hecogenin features a highly rigid tetracyclic core coupled with a terminal spiroketal system. While this rigidity is beneficial for basic receptor binding, it limits the conformational flexibility required to mimic complex marine osmiophilic steroids, such as the potent anti-cancer cephalostatins[1].

Targeting the C-14 position serves two critical synthetic purposes:

-

Conformational Alteration: The introduction of a C14=C15 double bond (14-dehydro) flattens the C/D ring junction, altering the spatial orientation of the D-ring and any attached side chains. This geometric shift is crucial for enhancing binding affinity to novel enzymatic pockets.

-

Grob Fragmentation to Seco-Steroids: Functionalizing the C-14 position (e.g., via a 14β-hydroxy-17β-tosylate intermediate) enables Grob fragmentation. This reaction cleaves the C13–C14 bond, yielding 13,14-seco-steroids. These nine-membered ring systems possess a highly flexible C/D macrocycle, which has shown remarkable promise in overcoming multidrug resistance in cancer cell lines[2].

Fig 1: Synthetic divergence of hecogenin into 14-dehydro intermediates and advanced cytostatic analogues.

Synthetic Methodologies & Workflows

To access 14-dehydrohecogenin derivatives, the inert spiroketal F-ring must first be regioselectively opened. This is typically achieved using Lewis acid catalysis, which coordinates with the spiroketal oxygen to facilitate ring cleavage[].

Protocol 1: Regioselective Spiroketal Cleavage and C-14 Desaturation

Causality & Rationale:

We utilize Boron trifluoride diethyl etherate (

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 5.0 mmol of hecogenin acetate in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced quenching of the Lewis acid.

-

Lewis Acid Addition: Cool the reaction mixture to 0°C. Dropwise, add 15.0 mmol of

followed by 10.0 mmol of acetic anhydride ( -

Ring Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).

-

Quenching & Extraction: Quench the reaction carefully with saturated aqueous

(to neutralize the Lewis acid and acetic acid byproducts). Extract the aqueous layer with DCM ( -

C-14 Functionalization (Remote Oxidation): Subject the opened intermediate to photolytic remote oxidation using (diacetoxyiodo)benzene and iodine under UV irradiation to functionalize the unactivated C-14 position, yielding a 14β-hydroxy intermediate.

-

Elimination to 14-Dehydro: Treat the 14β-hydroxy intermediate with thionyl chloride (

) in anhydrous pyridine at 0°C for 2 hours to induce dehydration, yielding the targeted 14-dehydrohecogenin derivative.

Self-Validating Quality Control:

-

Validation: Confirm the Z-configuration of the newly formed C23-C24 double bond (from ring opening) and the C14=C15 double bond via 1D and 2D NMR (DEPT, COSY, HMBC). The disappearance of the spiroketal carbon signal (~109 ppm) and the appearance of olefinic protons (~5.2–5.5 ppm) confirm successful conversion[].

Biological Efficacy & Structure-Activity Relationship (SAR)

While parent hecogenin exhibits moderate anti-tumor properties, its clinical application is hindered by high IC

Mechanism of Action: Mitochondrial Targeting

Cancer cells typically exhibit a highly hyperpolarized mitochondrial membrane potential (

Fig 2: Mechanism of mitochondrial-mediated apoptosis induced by TPP+-linked hecogenin derivatives.

Quantitative Data: Cytotoxicity Profiling

The table below summarizes the profound impact of structural derivatization (specifically

| Compound | Structural Modification | MKN45 (IC | HepG2 (IC | MCF-7 (IC | Reference |

| Hecogenin (HCG) | Parent Scaffold (None) | > 100.0 | > 100.0 | > 100.0 | [4] |

| Compound 3c | 0.48 | 1.25 | 2.10 | [4] | |

| Triol Derivative 5 | Epoxidation & Reduction | < 0.10 | N/A | < 0.10 | [1] |

| Cephalostatin Analog | Tetradecacyclic Dimerization | 0.05 | 0.08 | 0.06 | [1] |

Protocol 2: In Vitro Cytotoxicity & Apoptosis Validation (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. Because the synthesized derivatives specifically target mitochondrial function, this assay provides a highly sensitive, direct readout of mitochondrial viability and compound cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed MKN45 (gastric cancer) and HepG2 (liver cancer) cells in 96-well plates at a density of

cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% -

Compound Treatment: Prepare serial dilutions of the synthesized hecogenin derivative (e.g., 0.01 μM to 100 μM) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells for 48 hours.

-

MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. The viable cells will metabolize MTT into insoluble formazan.

-

Solubilization: Carefully aspirate the culture medium. Add 150 μL of high-purity DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes in the dark.

-

Quantification: Measure the optical density (OD) at 490 nm using a microplate reader.

Self-Validating Quality Control:

-

Validation: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). Calculate cell viability as:

. Use non-linear regression analysis (e.g., GraphPad Prism) to calculate the exact IC

Future Perspectives

The evolution of hecogenin from a simple botanical extract to a highly engineered scaffold—such as 14-dehydrohecogenin intermediates and

References

-

Triphenylphosphonium-linked derivative of hecogenin with enhanced antiproliferative activity: Design, synthesis, and biological evaluation. Bioorganic Chemistry. (2024). 4

-

Synthesis of Cytostatic Tetradecacyclic Pyrazines and a Novel Reduction-Oxidation Sequence for Spiroketal Opening in Sapogenins. ResearchGate. 1

-

Regio- and stereoselective cleavage of steroidal 22-oxo-23-spiroketals catalyzed by BF3·Et2O. Steroids. (2015).

-

The synthesis of functionalized 13,14-seco-steroids via Grob fragmentation. Steroids. (2004). 2

Sources

The Pharmacological Potential of 14-Unsaturated Spirostanes: Structural Dynamics, Bioactivity, and Synthetic Workflows

Executive Summary

Spirostanes represent a highly versatile family of steroidal sapogenins, characterized by a rigid hexacyclic ABCDEF-ring system. While naturally occurring spirostanes such as diosgenin and hecogenin are well-documented for their biological activities, the targeted introduction of a

Chemical Biology & Structural Significance

The biological efficacy of steroidal sapogenins is heavily dictated by their stereochemistry and ring conformation. The spirostane skeleton relies on a spiroketal moiety at C-22, which is critical for target binding. However, the introduction of a

Causality of Structural Modification:

Why target the

Pharmacological Potential

Anticancer Activity and Apoptosis

14-unsaturated spirostanes and their derivatives exhibit profound antiproliferative effects across various malignancies. The primary mechanism of action is driven by the overproduction of Reactive Oxygen Species (ROS) and the subsequent activation of the intrinsic apoptotic pathway[3].

In vitro studies demonstrate that modified spirostanes effectively inhibit Mitogen-Activated Protein Kinase 14 (MAPK14/p38

Synergistic Reversal of Drug Resistance